methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate
Overview
Description
Methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, an iodobenzoyl group, and an amino group attached to a benzoate structure
Preparation Methods
The synthesis of methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate typically involves several steps:
Iodination: Methyl 2-aminobenzoate is subjected to iodination using iodine and a suitable oxidizing agent to form methyl 2-amino-5-iodobenzoate.
Substitution Reaction: The amino group is then substituted with a chloro group through a Sandmeyer reaction, resulting in methyl 2-chloro-5-iodobenzoate.
Chemical Reactions Analysis
Methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Amidation and Esterification: The amino and ester groups can participate in amidation and esterification reactions, respectively, to form new compounds.
Scientific Research Applications
Methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The chloro and iodo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate can be compared with similar compounds such as:
Methyl 2-amino-5-chloro-3-iodobenzoate: This compound has a similar structure but differs in the position of the amino and iodo groups.
Methyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate: This compound has a similar structure but differs in the position of the chloro and iodo groups.
Methyl 4-({[(2-chloro-5-iodobenzoyl)amino]carbothioyl}amino)benzoate: This compound has an additional carbothioyl group, which affects its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO3/c1-21-15(20)12-8-11(6-7-13(12)16)18-14(19)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGMQFJTMQXRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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